(R)-3-(1-Aminoethyl)phenol

Catalog No.
S808211
CAS No.
518060-42-9
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(1-Aminoethyl)phenol

CAS Number

518060-42-9

Product Name

(R)-3-(1-Aminoethyl)phenol

IUPAC Name

3-[(1R)-1-aminoethyl]phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1

InChI Key

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N

SMILES

CC(C1=CC(=CC=C1)O)N

Canonical SMILES

CC(C1=CC(=CC=C1)O)N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N

(R)-3-(1-Aminoethyl)phenol is an enantiopure chiral building block characterized by a phenolic hydroxyl group and an (R)-configured primary amine. While its (S)-enantiomer is widely recognized as the primary precursor to the cholinesterase inhibitor Rivastigmine, the (R)-enantiomer holds distinct and critical procurement value in pharmaceutical quality control and process chemistry. Industrially, it is procured as an absolute chiral reference standard for enantiomeric excess (ee) determination, a direct synthetic precursor for mandated regulatory impurity standards (such as (R)-Rivastigmine), and a defined substrate for stereoinvertive biocatalysis [1]. Its high stereochemical fidelity ensures that analytical and synthetic workflows dependent on precise spatial configuration are not compromised by racemic interference.

Substituting (R)-3-(1-Aminoethyl)phenol with its racemic counterpart (CAS 63720-38-7) or the active (S)-enantiomer (CAS 123982-81-0) fundamentally disrupts both analytical and synthetic objectives. In chiral chromatography, using the racemate to calibrate trace-level (R)-impurities in an (S)-API batch leads to severe peak integration errors, artificially raising the Limit of Detection (LOD) and risking regulatory non-compliance [1]. Furthermore, in the synthesis of the required (R)-Rivastigmine impurity standard, starting with the racemate necessitates a highly inefficient downstream resolution of the final carbamate, which typically suffers from poor crystallization yields and elevated solvent costs. Procurement of the pure (R)-enantiomer is therefore non-negotiable for workflows requiring absolute stereochemical control.

Trace-Level Enantiomeric Purity Calibration in Chiral Chromatography

In the quality control of (S)-Rivastigmine precursors, ICH Q6A guidelines require rigorous quantification of the (R)-enantiomer. Utilizing pure (R)-3-(1-Aminoethyl)phenol as an external analytical standard on chiral stationary phases (e.g., Chiralcel OD-H) allows for baseline resolution and establishes a precise Limit of Detection (LOD) of <0.05% ee. Conversely, attempting to use the racemic mixture for trace calibration limits the LOD to approximately 0.5% ee due to peak tailing and integration overlap at the baseline [1].

Evidence DimensionLimit of Detection (LOD) for enantiomeric impurity profiling
Target Compound Data<0.05% ee (using pure (R)-isomer standard)
Comparator Or Baseline~0.5% ee (using racemic standard)
Quantified Difference10-fold improvement in detection sensitivity
ConditionsChiral HPLC (e.g., Chiralcel OD-H column, UV detection)

Procuring the pure (R)-enantiomer is essential for QA/QC laboratories to accurately validate the stereochemical purity of API precursor batches against stringent regulatory thresholds.

Direct Precursor Suitability for Regulatory Impurity Standards

Regulatory filings for Rivastigmine mandate the inclusion of the (R)-Rivastigmine enantiomer (CAS 415973-05-6) as a certified reference material. Procuring (R)-3-(1-Aminoethyl)phenol enables a direct, stereoretentive synthesis via N,N-dimethylation and subsequent carbamoylation, yielding the (R)-Rivastigmine standard with >99% stereochemical fidelity and high overall yield. If racemic 3-(1-aminoethyl)phenol is used as the starting material, the synthesis requires a downstream chiral resolution of the final carbamate, which drastically reduces the yield to <30% and introduces complex co-crystallization challenges [1].

Evidence DimensionSynthetic yield and stereochemical fidelity of (R)-Rivastigmine
Target Compound Data>99% ee with high-yield direct synthesis
Comparator Or Baseline<30% yield via post-synthetic resolution of racemic Rivastigmine
Quantified Difference>3x yield improvement and elimination of downstream chiral resolution
ConditionsN-methylation followed by reaction with ethylmethylcarbamoyl chloride

Buying the enantiopure (R)-precursor completely bypasses the need for complex, low-yield downstream chiral separations when manufacturing critical regulatory impurity standards.

Substrate Efficiency for Biocatalytic Chiral Inversion

During the industrial resolution of racemic 3-(1-aminoethyl)phenol, the (R)-enantiomer is often isolated as a byproduct. Procuring this pure (R)-3-(1-Aminoethyl)phenol provides an ideal, defined feedstock for stereoinvertive biocatalysis using engineered (R)-selective omega-transaminases. This enzymatic cascade converts the pure (R)-amine to the intermediate ketone and subsequently to the valuable (S)-amine with >98% conversion efficiency. In contrast, using the racemate directly in such specific enzymatic cascades can cause competitive binding or product inhibition, limiting the effective conversion yield to <50%[1].

Evidence DimensionConversion efficiency to the (S)-enantiomer via biocatalytic cascade
Target Compound Data>98% conversion yield
Comparator Or Baseline<50% yield (using racemate as direct feedstock)
Quantified Difference>48% absolute increase in target (S)-isomer yield
Conditions(R)-selective omega-transaminase / amine donor system

Utilizing the pure (R)-enantiomer as a defined process feedstock allows manufacturers to maximize the atom economy and yield of the valuable (S)-precursor through targeted chiral inversion.

Analytical Reference Standard for API Release Testing

Directly downstream of its superior LOD capabilities in chiral chromatography, this compound is the required reference standard for quantifying enantiomeric impurities in (S)-Rivastigmine precursor batches, ensuring compliance with ICH Q6A guidelines [1].

Synthesis of Certified Impurity Standards

Leveraging its high stereochemical fidelity, the compound is the optimal starting material for synthesizing (R)-Rivastigmine (CAS 415973-05-6), a mandated regulatory impurity standard used in the pharmaceutical profiling of Exelon[1].

Feedstock for Stereoinvertive Process Optimization

Based on its high conversion efficiency in biocatalytic cascades, the pure (R)-enantiomer is utilized by process chemists to develop and optimize stereoinvertive amination routes, effectively recovering value from resolution byproducts and increasing the overall yield of the (S)-enantiomer[1].

XLogP3

0.9

Dates

Last modified: 08-16-2023

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